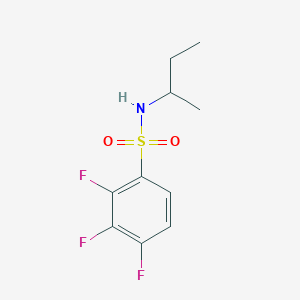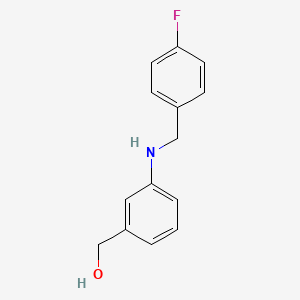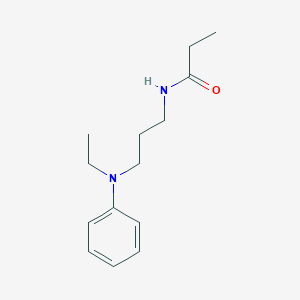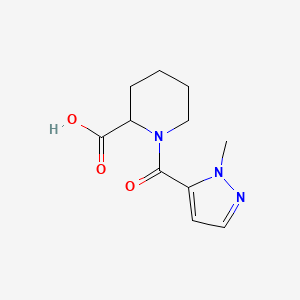![molecular formula C30H35P B14905778 dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14905778.png)
dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane is a phosphine ligand known for its bulky and electron-rich structure. It is commonly used in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. The compound’s unique structure allows it to enhance the reactivity and selectivity of these reactions, making it a valuable tool in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine. The reaction is carried out under inert conditions, often using a base such as n-butyllithium to deprotonate the phosphine and facilitate the coupling reaction . The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to optimize yield and minimize impurities. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane undergoes various types of reactions, including:
Substitution Reactions: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and organic solvents such as THF and toluene.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation of the phosphine ligand. Temperature and pressure conditions vary depending on the specific reaction but are generally optimized for high efficiency and selectivity.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, phosphine oxides, and other complex organic molecules depending on the specific reaction and conditions used.
科学的研究の応用
Dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including as inhibitors of specific enzymes.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
作用機序
The mechanism by which dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane exerts its effects involves its role as a ligand in catalytic processes. The phosphine ligand coordinates with metal centers (e.g., palladium) to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The bulky and electron-rich nature of the ligand enhances the reactivity and selectivity of the catalytic process .
類似化合物との比較
Similar Compounds
Dicyclohexylphenylphosphine: Similar in structure but lacks the biphenyl moiety, making it less effective in certain catalytic processes.
2-(Dicyclohexylphosphino)biphenyl: A closely related compound with similar applications but slightly different reactivity and selectivity profiles.
Dicyclohexyl-(2-phenanthren-9-ylphenyl)phosphane: Another similar compound with a different aromatic system, offering unique properties in specific reactions.
Uniqueness
Dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane stands out due to its unique combination of steric bulk and electronic properties, which enhance its performance in catalytic processes. Its ability to stabilize reactive intermediates and facilitate challenging transformations makes it a valuable tool in synthetic chemistry .
特性
分子式 |
C30H35P |
|---|---|
分子量 |
426.6 g/mol |
IUPAC名 |
dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C30H35P/c1-4-14-24(15-5-1)27-20-10-11-21-28(27)29-22-12-13-23-30(29)31(25-16-6-2-7-17-25)26-18-8-3-9-19-26/h1,4-5,10-15,20-23,25-26H,2-3,6-9,16-19H2 |
InChIキー |
IUMKVYMYRGDPDN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905704.png)


![6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole](/img/structure/B14905724.png)
![2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide](/img/structure/B14905729.png)

![N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14905735.png)






